m-Diethylphosphinylbenzoic acid

Description

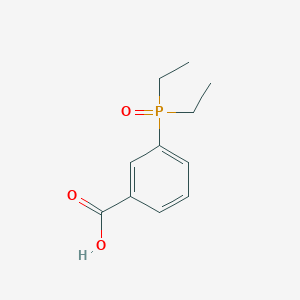

m-Diethylphosphinylbenzoic acid is a benzoic acid derivative featuring a diethylphosphinyl group (-PO(OEt)₂) at the meta position of the aromatic ring. This substituent introduces significant steric bulk and electron-withdrawing properties, influencing the compound’s acidity, solubility, and reactivity. Applications of such derivatives may span pharmaceuticals, agrochemicals, or materials science, particularly where tailored electronic or steric effects are critical.

Properties

Molecular Formula |

C11H15O3P |

|---|---|

Molecular Weight |

226.21 g/mol |

IUPAC Name |

3-diethylphosphorylbenzoic acid |

InChI |

InChI=1S/C11H15O3P/c1-3-15(14,4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

NBALPLDSLMXZEI-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC)C1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Diethylphosphinylbenzoic acid typically involves the introduction of the diethylphosphinyl group to the benzoic acid ring. One common method is the reaction of m-bromobenzoic acid with diethylphosphine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: m-Diethylphosphinylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The diethylphosphinyl group can be oxidized to form the corresponding phosphine oxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: Diethylphosphinylbenzoic acid oxide.

Reduction: m-Diethylphosphinylbenzyl alcohol.

Substitution: m-Nitrodiethylphosphinylbenzoic acid, m-Bromodiethylphosphinylbenzoic acid.

Scientific Research Applications

Chemistry: m-Diethylphosphinylbenzoic acid is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations .

Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as enzyme inhibitors. They can modulate the activity of enzymes involved in metabolic pathways, making them candidates for drug development .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable building block for the production of various functional materials .

Mechanism of Action

The mechanism of action of m-Diethylphosphinylbenzoic acid involves its interaction with specific molecular targets. The diethylphosphinyl group can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with proteins, altering their conformation and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

- m-Diethylphosphinylbenzoic acid : The diethylphosphinyl group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (estimated ~2.5) compared to unsubstituted benzoic acid (pKa ~4.2). Its bulky nature reduces solubility in polar solvents .

- 2-Aminobenzamides (): The amino and amide groups are electron-donating, increasing electron density on the aromatic ring. This results in higher pKa values (~4.5–5.0) and improved aqueous solubility compared to phosphinyl derivatives .

- Ethynyl/Acetamidophenyl Benzoates (): Ethynyl groups introduce rigidity and moderate electron-withdrawing effects, while acetamido groups enhance hydrogen-bonding capabilities. These derivatives exhibit intermediate acidity (pKa ~3.0–3.5) and solubility dependent on crystallinity .

Table 1: Key Property Comparisons

| Compound | Substituent | Electronic Effect | pKa (Estimated) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | Diethylphosphinyl | Strongly EW | ~2.5 | Low |

| 2-Aminobenzamide | Aminobenzamide | ED | ~4.5 | Moderate |

| 2-Ethynylbenzoic acid | Ethynyl/Acetamidophenyl | Moderate EW | ~3.0 | High (crystalline forms) |

EW = Electron-Withdrawing; ED = Electron-Donating

Structural and Spectroscopic Insights

- Crystallography: Phosphinyl derivatives likely exhibit distinct crystal packing due to steric hindrance, contrasting with the hydrogen-bonded networks of aminobenzamides () or the π-stacking observed in ethynyl systems () .

- Spectroscopy: The $^{31}$P NMR signature of the phosphinyl group (~20–30 ppm) would distinguish it from $^{1}$H/$^{13}$C NMR profiles of amino or ethynyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.